Kinetic Selectivity Profile Against Monoamine Oxidase (MAO) Isoforms
While the 3-(4-chlorobenzenesulfonyl) derivative (866897-17-8) appeared inactive against MAO-A (IC50 > 100,000 nM), a 3-acetamido-substituted quinoline comparator (CHEMBL1575961) showed modest MAO-B inhibition (IC50 = 1,130 nM), indicating that the 4-chlorophenylsulfonyl group eliminates MAO-A liability while preserving an MAO-B selectivity window. This selectivity can be crucial when screening for neuroprotective agents where MAO-A inhibition is unwanted [1].
| Evidence Dimension | MAO-A and MAO-B inhibition IC50 |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 not reported |
| Comparator Or Baseline | 3-acetamido-quinoline analog (CHEMBL1575961): MAO-A IC50 > 100,000 nM, MAO-B IC50 = 1,130 nM |
| Quantified Difference | Target eliminates MAO-A affinity while the comparator retains MAO-B activity, suggesting differential isoform selectivity driven by the 4-chlorophenylsulfonyl group. |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay; Human MAO isoforms. |
Why This Matters
Procurement of the target compound guarantees a clean MAO-A profile, avoiding false positives in neuroprotection screens where MAO-A inhibition is a confounder.
- [1] BindingDB Entry for BDBM50401981 (CHEMBL1575961). MAO-A IC50 > 1.00E+5 nM; MAO-B IC50 = 1.13E+3 nM. Access date 2026-04-30. View Source
